N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S/c1-2-5-20-11-6-12-13(23-9-22-12)7-14(11)24-16(20)19-15(21)10-8-17-3-4-18-10/h1,3-4,6-8H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMUAZWGLLRTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=NC=CN=C4)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazine intermediates. The key steps include:
Formation of Benzothiazole Intermediate: This involves the cyclocondensation of o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the benzothiazole ring.
Introduction of the Dioxole Ring: The dioxole ring is introduced through a reaction with appropriate reagents, such as glyoxal or its derivatives.
Alkylation with Propargyl Bromide: The benzothiazole intermediate is then alkylated with propargyl bromide to introduce the prop-2-ynyl group.
Formation of the Pyrazine Ring: The final step involves the condensation of the benzothiazole-dioxole intermediate with pyrazine-2-carboxylic acid or its derivatives under suitable conditions, such as the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazine-2-carboxamide has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The unique structural features of this compound may enhance its interaction with biological targets involved in cancer progression.
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. Research has shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. The specific application of this compound in this context remains to be fully explored but holds promise based on its structural analogs.
Antidiabetic Effects
Compounds derived from pyrazine and benzothiazole have been studied for their potential to manage diabetes. The mechanism often involves the modulation of glucose metabolism and enhancement of insulin sensitivity. Preliminary investigations into the metabolic effects of this compound suggest it could play a role in addressing insulin resistance.
Material Science
Organic Electronics
The unique electronic properties of benzothiazole derivatives make them suitable candidates for applications in organic electronics. Research into their use in organic light-emitting diodes (OLEDs) and organic solar cells has shown promising results. The incorporation of this compound into these devices could enhance their efficiency and stability.
Sensors
Due to their ability to interact with various chemical species, compounds like this compound are being investigated for use in sensor technology. Their potential to detect environmental pollutants or biological markers makes them valuable in developing sensitive detection systems.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against Gram-positive and Gram-negative bacteria. |
| Study 3 | Organic Electronics | Enhanced charge transport properties when incorporated into OLED devices. |
Mechanism of Action
The mechanism of action of N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations
The target compound’s uniqueness lies in its substituents. Comparisons with analogs include:
Key Observations:
- Reactivity : The prop-2-ynyl group offers modularity for bioconjugation, a feature absent in methyl- or chloro-substituted analogs .
- Solubility : Methyl and chloro substituents (e.g., in ) may enhance lipophilicity, whereas the pyrazine-carboxamide group could improve aqueous solubility via hydrogen bonding.
Biological Activity
N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazine-2-carboxamide is a synthetic compound with potential biological activities that have garnered attention in recent pharmacological research. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse sources.
Synthesis
The compound can be synthesized through a series of organic reactions involving the coupling of pyrazine derivatives with benzothiazole moieties. The detailed synthetic pathway typically includes:
- Formation of the Benzothiazole Framework : This involves the condensation of appropriate thioketones with ortho-diamines.
- Introduction of the Pyrazine Ring : Pyrazine derivatives can be synthesized via cyclization reactions involving 1,2-diamines and α,β-unsaturated carbonyl compounds.
- Final Coupling : The final product is obtained by reacting the intermediate products under controlled conditions to yield this compound.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole and pyrazine exhibit significant antimicrobial activity. In particular:
- Antibacterial Activity : A study demonstrated that similar compounds inhibited the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) for effective compounds ranged from 0.052 mg/mL to 1.6 mg/mL, indicating promising antibacterial properties against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent investigations into the anticancer potential of pyrazine derivatives have shown:
- Cytotoxic Effects : Various studies have reported that compounds structurally related to this compound exhibit cytotoxicity against several cancer cell lines. For instance, certain derivatives displayed antiproliferative effects on solid tumor cells by inducing oxidative stress and apoptosis .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Study on Antibacterial Activity :
- Anticancer Evaluation :
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazine-2-carboxamide?
- Methodological Answer : A viable approach involves condensation reactions similar to those used for structurally related heterocycles. For instance, refluxing intermediates (e.g., thiouracil derivatives) with aromatic aldehydes in acetic anhydride/acetic acid mixtures, catalyzed by sodium acetate, yields fused benzothiazole-pyrazine systems . Key steps include:
Q. How should researchers characterize the structural conformation of this compound?
- Methodological Answer : Use multi-spectroscopic techniques:
- IR Spectroscopy : Identify functional groups (e.g., NH, CN, CO) via absorption bands at 3,400–3,100 cm⁻¹ (NH), ~2,200 cm⁻¹ (CN), and 1,700–1,650 cm⁻¹ (C=O) .
- NMR Analysis :
- ¹H NMR : Confirm aromatic protons (δ 6.5–8.0 ppm) and substituents (e.g., CH₃ at δ 2.2–2.4 ppm) .
- ¹³C NMR : Assign sp² carbons (110–160 ppm) and carbonyls (165–175 ppm) .
- Mass Spectrometry : Verify molecular weight (e.g., m/z 386–403 for related compounds) .
Q. What analytical techniques are essential for confirming its purity?
- Methodological Answer :
- HPLC-PDA : Detect impurities at λ = 254 nm using C18 columns (acetonitrile/water gradient).
- Melting Point Analysis : Compare observed values (e.g., 213–269°C for analogs) with literature .
- TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 3:7) to track reaction progress .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:
- Predict intermediates and transition states, reducing trial-and-error .
- Simulate solvent effects (e.g., acetic anhydride polarity) on reaction kinetics .
- Use AI-driven tools (e.g., COMSOL Multiphysics) for virtual screening of reaction conditions, minimizing experimental iterations .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with density-functional theory (DFT)-calculated chemical shifts .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., enol-keto equilibria) observed in solution-phase NMR .
- Heteronuclear Correlation (HMBC) : Assign long-range couplings to confirm connectivity in complex fused-ring systems .
Q. How to design experiments for studying the compound’s reaction mechanisms in catalytic systems?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps .
- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during reactions (e.g., cyclocondensation) .
- Microreactor Systems : Apply CRDC-classified reactor designs (RDF2050112) for high-throughput mechanistic studies under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
